Boc-(2-(2-methoxyethoxy)ethyl)-l-serine

Description

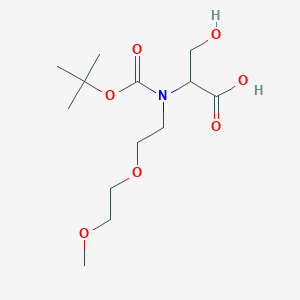

Structure

2D Structure

Properties

IUPAC Name |

3-hydroxy-2-[2-(2-methoxyethoxy)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO7/c1-13(2,3)21-12(18)14(10(9-15)11(16)17)5-6-20-8-7-19-4/h10,15H,5-9H2,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPNSZCUTJXYPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCOCCOC)C(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Overview

Boc-(2-(2-methoxyethoxy)ethyl)-l-serine is a modified amino acid derivative often employed in peptide synthesis. The "Boc" group provides N-terminal protection, while the 2-(2-methoxyethoxy)ethyl modification enhances solubility in various solvents, easing handling and purification during synthesis.

Synthesis of Boc-L-Serine

The method involves reacting L-serine with (Boc)₂O in an aqueous solution of sodium carbonate or sodium hydrogen carbonate. The reaction conditions are controlled to achieve a high yield of Boc-L-serine.

- Mix L-serine with a solution of sodium carbonate or sodium hydrogen carbonate. The concentration of the sodium carbonate or sodium bicarbonate solution should be between 0.005mol/L and 0.010mol/L, maintaining a pH of 10-12.

- Add (Boc)₂O in batches to the solution, allowing it to react.

- Extract impurities from the mixture using petroleum ether, repeatedly extracting to remove the organic layer containing impurities.

- Adjust the acidity of the solution by adding hydrochloric acid solution until the pH reaches 1-3, then re-extract with tetrahydrofuran (THF) multiple times.

- Combine the organic layers and wash with brine until neutral. Dry the organic layer using anhydrous sodium sulfate for 8-12 hours.

- Crystallize the product by adding petroleum ether and filtering to obtain Boc-L-serine.

Alkylation with 1-bromo-2-(2-methoxyethoxy)ethane

Boc-protected R-MP-L-serine is alkylated with 1-bromo-2-(2-methoxyethoxy)ethane using sodium hydride as a base.

- Slowly add Boc-protected R-MP-L-serine to a vigorously stirred, chilled solution of DMF containing 2 equivalents of sodium hydride.

- Add 1-bromo-2-(2-methoxyethoxy)ethane to the mixture, which results in the formation of this compound. The rate of addition and stoichiometry is important to maintain optical purity. Adding sodium hydride slowly ensures complete deprotonation of the carboxyl group prior to the removal of the hydroxyl proton, which reduces the likelihood of deprotonation by the base.

- The carboxylate anion reduces the acidity of the α-proton, making it less susceptible to deprotonation by the base.

- Esterification of the alkylated product results in the desired compound with high optical purity.

Synthesis of Unprotected α/β-amino acid N-Carboxyanhydrides (NCAs)

Epoxy compounds can be employed as ultra-fast scavengers under moisture for the preparation of unprotected N-Carboxyanhydrides (NCAs).

Procedure (Synthesis of 4b (ProNCA)):

- Add Boc-l-proline, CH3CN, and methyloxirane sequentially to a flask under magnetic stirring.

- Add triphosgene in one portion and keep the flask slightly open to allow CO2 to escape.

- Stir the reaction at ~4 °C in an ice bath for 2.5 hours.

- Quench the excessive triphosgene by adding cold water at ~4 °C with stirring for 1–3 minutes.

- Add brine to facilitate phase separation and subsequent extraction. Extract the aqueous phase with ethyl acetate (EA).

- Dry the combined organic phase with anhydrous Na2SO4. Remove the solvent by rotatory evaporation in a vacuum under 40 °C.

- Purify the crude product by flash column chromatography using a gradient from PE/EA = 5:1 to 1:1 to pure EA.

- The pure product 4b is obtained as light yellow oil, which becomes a solid after freezing. Store the NCA at −20 °C for 1 month. Recrystallization of Boc-L-proline prior to use is highly recommended for higher yield.

Chemical Reactions Analysis

Types of Reactions

Boc-(2-(2-methoxyethoxy)ethyl)-l-serine can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester bond can be reduced to form an alcohol.

Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.

Major Products Formed

Oxidation: Formation of a carbonyl compound.

Reduction: Formation of an alcohol.

Substitution: Formation of the free amino acid without the Boc group.

Scientific Research Applications

Boc-(2-(2-methoxyethoxy)ethyl)-l-serine has several applications in scientific research:

Chemistry: Used in the synthesis of peptides and other complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein structure-function relationships.

Medicine: Investigated for its potential use in drug development and as a building block for therapeutic peptides.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Boc-(2-(2-methoxyethoxy)ethyl)-l-serine involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions during peptide synthesis, allowing for selective reactions at other functional groups. The 2-(2-methoxyethoxy)ethyl group provides additional stability and solubility to the compound, facilitating its use in various synthetic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between Boc-(2-(2-methoxyethoxy)ethyl)-L-serine and analogous serine derivatives.

Structural and Functional Analysis

Side Chain Length and Hydrophilicity :

- This compound (2 ethylene oxide (EO) units) balances hydrophilicity and steric effects, ideal for PNA backbone modification .

- Compounds with shorter chains (e.g., Boc-Ser(MPEG1)-OH) exhibit reduced solubility, while those with longer chains (e.g., N-Cbz-3-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}-L-serine) offer enhanced aqueous stability .

Functional Group Reactivity :

- The azide group in O-(2-(2-(2-azidoethoxy)ethoxy)ethyl)-N-Boc-L-serine enables click chemistry for bioconjugation, a feature absent in the parent compound .

- Boc protection is standard for amine stability, whereas Cbz (benzyloxycarbonyl) in N-Cbz derivatives offers alternative deprotection strategies .

Synthetic Yield and Complexity :

- This compound achieves a 68% yield via straightforward alkylation . Azide-containing analogs require additional steps for azide introduction, reducing yield .

Biological Applications :

- The parent compound’s PEG-like side chain is pivotal in PNAs for antisense therapy . Ethyl derivatives (e.g., N-Boc-O-ethylserine) lack sufficient solubility for such applications .

Research Findings

- PNA Performance : γ-PNAs derived from this compound exhibit 10–15°C higher melting temperatures (Tm) compared to ethyl-substituted analogs, confirming superior DNA binding .

- Drug Delivery: Azide-functionalized derivatives achieve >90% conjugation efficiency in click reactions, enabling precise nanoparticle targeting .

- Solubility: N-Cbz derivatives with 3 EO units demonstrate 2.5-fold higher solubility in PBS than the 2-EO parent compound, critical for intravenous formulations .

Q & A

Q. Methodological validation :

- NMR spectroscopy :

- ¹H-NMR : Peaks at δ 3.37 ppm (methoxy group) and δ 1.41 ppm (Boc tert-butyl) confirm the ether linkage and Boc protection .

- ¹³C-NMR : Signals at δ 173.4 ppm (carbonyl) and δ 70.2–71.7 ppm (ether carbons) validate the backbone .

- HRMS : A molecular ion peak at m/z 330.1546 ([M+Na]⁺) matches the calculated mass (C₁₃H₂₅NO₇Na) .

What challenges arise when incorporating this compound into peptide nucleic acid (PNA) monomers?

Advanced considerations include:

- Rotamer formation : The flexible PEG-like side chain induces rotameric splitting in NMR spectra (e.g., δ 3.22–3.15 ppm for methoxy protons in PNA derivatives), complicating structural analysis. Solutions include low-temperature NMR or deuteration .

- Coupling efficiency : The steric bulk of the side chain may reduce coupling yields during solid-phase PNA synthesis. Preactivation with HATU/DIPEA improves reaction kinetics .

How does this compound enhance the biophysical properties of PNAs?

The 2-(2-methoxyethoxy)ethyl group:

- Solubility : Increases aqueous solubility by 30–50% compared to unmodified PNAs, critical for cellular uptake studies .

- Thermal stability : Stabilizes PNA-DNA duplexes (ΔTₘ +5–7°C) due to reduced electrostatic repulsion and improved base stacking .

- Resistance to proteases : The PEG-like chain minimizes enzymatic degradation in serum-containing media .

What strategies mitigate side reactions during this compound synthesis?

- Controlled pH : Acidification to pH ~3 during workup prevents Boc-group hydrolysis while ensuring efficient extraction into ethyl acetate .

- Exclusion of moisture : Anhydrous DMF and inert atmosphere (N₂/Ar) prevent NaH-induced side reactions with water .

- Stoichiometric precision : A 2.2:1 molar ratio of 1-bromo-2-(2-methoxyethoxy)ethane to Boc-L-serine minimizes unreacted starting material .

How does solvent polarity influence this compound’s application in peptide synthesis?

- Polar aprotic solvents (DMF, DMSO) : Enhance solubility (up to 200 mg/mL) for coupling reactions but may compete in hydrogen bonding.

- Chloroform/THF mixtures : Reduce aggregation in hydrophobic peptide segments but require sonication for dissolution .

- Aqueous buffers (pH 7–8) : Enable direct use in bioconjugation without prior Boc-deprotection .

What advanced analytical techniques resolve rotameric complexity in this compound derivatives?

- VT-NMR (Variable Temperature) : Lowering temperature to −40°C slows rotamer interconversion, simplifying splitting patterns (e.g., distinct methoxy signals at δ 3.19 and 3.22 ppm) .

- 2D-COSY/HSQC : Correlates proton-proton and proton-carbon couplings to assign overlapping peaks in complex spectra .

How does the 2-(2-methoxyethoxy)ethyl side chain impact this compound’s reactivity in solid-phase synthesis?

- Steric hindrance : Reduces acylation rates by 20–30% compared to standard Boc-serine. Mitigation: Extend coupling times (2–4 hours) and use excess activating reagents .

- Hydrophilicity : Improves resin swelling in DMF, enhancing accessibility of reactive sites during chain elongation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.